
S-2-((5-(1-Isoquinolyloxy)pentyl)amino)ethyl hydrogen thiosulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-2-((5-(1-Isoquinolyloxy)pentyl)amino)ethyl hydrogen thiosulfate is a complex organic compound with a unique structure that includes an isoquinoline moiety, a pentyl chain, and a thiosulfate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of S-2-((5-(1-Isoquinolyloxy)pentyl)amino)ethyl hydrogen thiosulfate typically involves multiple steps. One common approach is to start with the isoquinoline derivative, which is then reacted with a pentyl halide to form the isoquinolyloxy pentyl intermediate. This intermediate is subsequently reacted with an aminoethyl thiosulfate under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper complexes to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
S-2-((5-(1-Isoquinolyloxy)pentyl)amino)ethyl hydrogen thiosulfate can undergo various chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form sulfonate derivatives.
Reduction: The isoquinoline moiety can be reduced under specific conditions to yield tetrahydroisoquinoline derivatives.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include sulfonate derivatives, tetrahydroisoquinoline derivatives, and various substituted aminoethyl thiosulfates, depending on the specific reaction conditions and reagents used.
科学的研究の応用
S-2-((5-(1-Isoquinolyloxy)pentyl)amino)ethyl hydrogen thiosulfate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of S-2-((5-(1-Isoquinolyloxy)pentyl)amino)ethyl hydrogen thiosulfate involves its interaction with specific molecular targets and pathways. The isoquinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. The thiosulfate group can interact with thiol-containing enzymes, inhibiting their activity and affecting cellular processes. These interactions contribute to the compound’s potential antimicrobial and anticancer effects.
類似化合物との比較
Similar Compounds
- S-2-((5-(1-Isoquinolyloxy)pentyl)amino)ethyl hydrogen sulfate
- S-2-((5-(1-Isoquinolyloxy)pentyl)amino)ethyl hydrogen sulfonate
- S-2-((5-(1-Isoquinolyloxy)pentyl)amino)ethyl hydrogen phosphate
Uniqueness
S-2-((5-(1-Isoquinolyloxy)pentyl)amino)ethyl hydrogen thiosulfate is unique due to the presence of the thiosulfate group, which imparts distinct chemical and biological properties compared to its sulfate, sulfonate, and phosphate analogs. The thiosulfate group can undergo specific reactions and interactions that are not possible with other functional groups, making this compound particularly valuable in research and industrial applications.
特性
CAS番号 |
41287-45-0 |
|---|---|
分子式 |
C16H22N2O4S2 |
分子量 |
370.5 g/mol |
IUPAC名 |
1-[5-(2-sulfosulfanylethylamino)pentoxy]isoquinoline |
InChI |
InChI=1S/C16H22N2O4S2/c19-24(20,21)23-13-11-17-9-4-1-5-12-22-16-15-7-3-2-6-14(15)8-10-18-16/h2-3,6-8,10,17H,1,4-5,9,11-13H2,(H,19,20,21) |
InChIキー |
HCCCKSXKQMGUDF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CN=C2OCCCCCNCCSS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


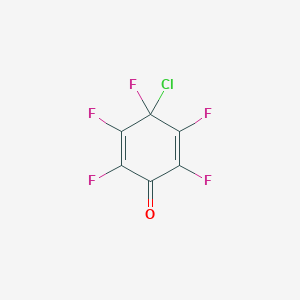
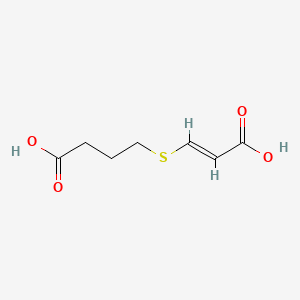
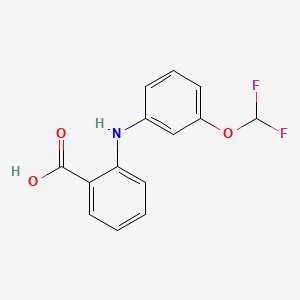

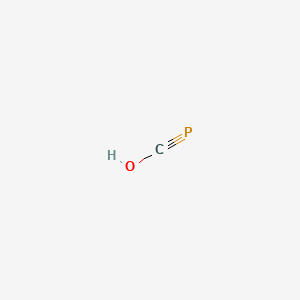
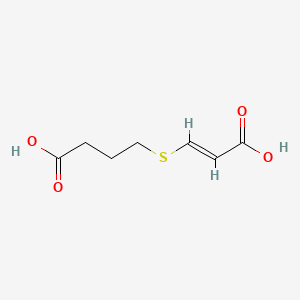

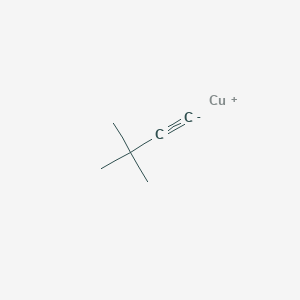
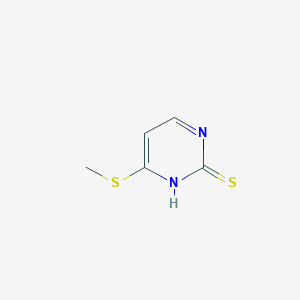
![(NE)-N-[(3E)-3-hydroxyiminoheptan-4-ylidene]hydroxylamine](/img/structure/B14655607.png)
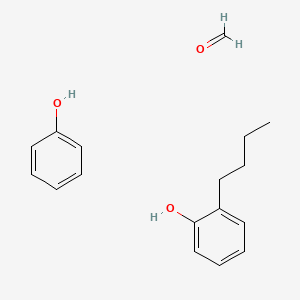

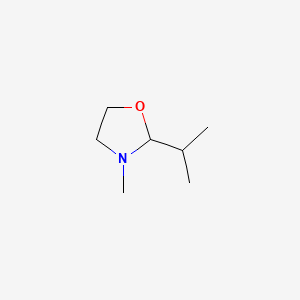
![5-[(Prop-2-yn-1-yl)oxy]pent-1-en-3-yne](/img/structure/B14655617.png)
